molecular formula C20H16N2O5 B12039988 N-(1,3-Benzodioxol-5-ylmethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide

N-(1,3-Benzodioxol-5-ylmethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide

Cat. No.: B12039988
M. Wt: 364.4 g/mol
InChI Key: DWRMZLRXDXCHSR-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide is a complex organic compound with a unique structure that combines a benzodioxole moiety with a pyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Benzodioxol-5-ylmethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide typically involves multiple steps, including the formation of the benzodioxole moiety and the construction of the pyrroloquinoline core. Key reagents and conditions used in these synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Benzodioxol-5-ylmethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.

    Reduction: This can reduce the carbonyl groups to hydroxyl groups.

    Substitution: This can occur at the benzodioxole moiety or the pyrroloquinoline core.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

N-(1,3-Benzodioxol-5-ylmethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-Benzodioxol-5-ylmethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-Benzodioxol-5-ylmethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide is unique due to its specific combination of a benzodioxole moiety and a pyrroloquinoline core, which imparts distinct chemical and biological properties. Its ability to induce apoptosis in cancer cells through modulation of microtubule assembly sets it apart from other similar compounds .

Properties

Molecular Formula

C20H16N2O5

Molecular Weight

364.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide

InChI

InChI=1S/C20H16N2O5/c23-18-13-3-1-2-12-6-7-22(17(12)13)20(25)16(18)19(24)21-9-11-4-5-14-15(8-11)27-10-26-14/h1-5,8,23H,6-7,9-10H2,(H,21,24)

InChI Key

DWRMZLRXDXCHSR-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NCC4=CC5=C(C=C4)OCO5)O

Origin of Product

United States

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